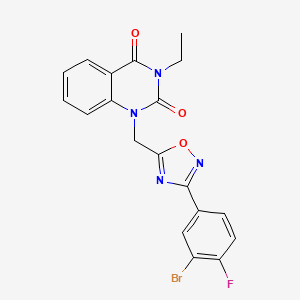
1-(2-Cyclopropyl-2-hydroxypropyl)-3-(2-phenoxyethyl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-Cyclopropyl-2-hydroxypropyl)-3-(2-phenoxyethyl)urea, also known as CPPU, is a synthetic plant growth regulator that is widely used in agriculture. CPPU was first synthesized in the 1980s and has since been used to promote the growth of fruits and vegetables, increase crop yield, and improve the quality of produce. CPPU has also been studied for its potential use in medical applications and as a tool for scientific research. In
Wissenschaftliche Forschungsanwendungen
1-(2-Cyclopropyl-2-hydroxypropyl)-3-(2-phenoxyethyl)urea has been studied for its potential use in a variety of scientific research applications. One area of research is the study of plant growth and development. This compound has been shown to promote cell division and elongation in plants, leading to increased growth and yield. This compound has also been studied for its potential use in tissue culture and micropropagation of plants.
Another area of research is the study of this compound's effects on animal cells and tissues. This compound has been shown to have anti-inflammatory and antioxidant properties, and has been studied for its potential use in the treatment of various diseases, including cancer, diabetes, and neurodegenerative disorders.
Wirkmechanismus
The mechanism of action of 1-(2-Cyclopropyl-2-hydroxypropyl)-3-(2-phenoxyethyl)urea is not fully understood, but it is believed to involve the activation of cell division and elongation pathways in plants. This compound may also act as an agonist of cytokinin receptors, leading to increased cytokinin signaling and growth. In animal cells, this compound has been shown to activate the PI3K/Akt/mTOR signaling pathway, leading to increased cell proliferation and survival.
Biochemical and Physiological Effects
This compound has a number of biochemical and physiological effects on plants and animals. In plants, this compound promotes cell division and elongation, leading to increased growth and yield. This compound also enhances fruit set and improves the quality of produce by increasing sugar content and reducing fruit drop. In animal cells, this compound has been shown to promote cell proliferation and survival, and to have anti-inflammatory and antioxidant properties.
Vorteile Und Einschränkungen Für Laborexperimente
1-(2-Cyclopropyl-2-hydroxypropyl)-3-(2-phenoxyethyl)urea has a number of advantages for use in lab experiments. It is stable and easy to handle, and has a long shelf life. This compound is also highly effective at promoting plant growth and development, making it a valuable tool for studying plant physiology and biochemistry. However, this compound can be expensive, and its effects on different plant species and tissues can vary, making it important to carefully control experimental conditions.
Zukünftige Richtungen
There are many future directions for research on 1-(2-Cyclopropyl-2-hydroxypropyl)-3-(2-phenoxyethyl)urea. One area of research is the development of new synthesis methods to improve yield and purity of the final product. Another area of research is the study of this compound's effects on different plant species and tissues, and its potential use in different agricultural applications. In animal cells, this compound has shown promise as a potential therapeutic agent for the treatment of various diseases, and further research is needed to fully understand its mechanisms of action and potential clinical applications.
Synthesemethoden
1-(2-Cyclopropyl-2-hydroxypropyl)-3-(2-phenoxyethyl)urea is synthesized through a multistep process that involves the reaction of several chemical compounds. The first step involves the reaction of 2-cyclopropyl-2-hydroxyethylamine with phenoxyacetyl chloride to form 2-phenoxyethyl-2-cyclopropyl-2-hydroxyethylamine. This compound is then reacted with urea to form this compound. The synthesis of this compound is a complex process that requires careful control of reaction conditions and purification steps to ensure high yield and purity of the final product.
Eigenschaften
IUPAC Name |
1-(2-cyclopropyl-2-hydroxypropyl)-3-(2-phenoxyethyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O3/c1-15(19,12-7-8-12)11-17-14(18)16-9-10-20-13-5-3-2-4-6-13/h2-6,12,19H,7-11H2,1H3,(H2,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJWREWPSFSVUDU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)NCCOC1=CC=CC=C1)(C2CC2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(5,7-dimethylbenzo[d]thiazol-2-yl)-4-((4-methoxyphenyl)sulfonyl)butanamide](/img/structure/B2952165.png)
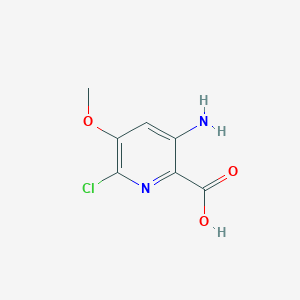


![9-(furan-2-ylmethyl)-3-heptyl-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2952175.png)

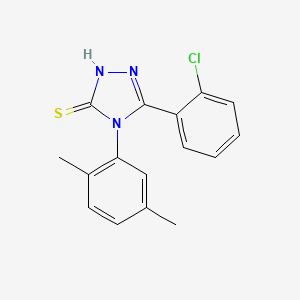
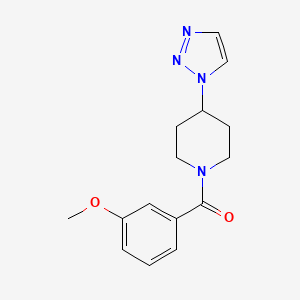
![N-(2-(tert-butyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)pentanamide](/img/structure/B2952181.png)
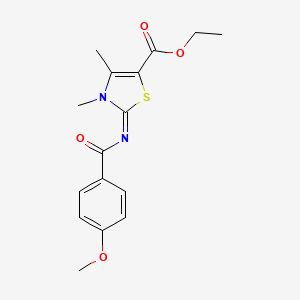
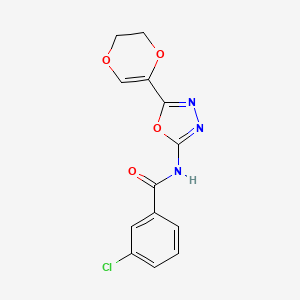
![4-[3-(4-chloro-3-fluorophenyl)-1,2,4-oxadiazol-5-yl]-2-(3-fluorophenyl)isoquinolin-1(2H)-one](/img/structure/B2952186.png)
